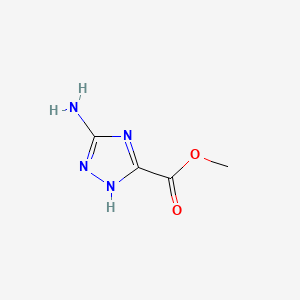

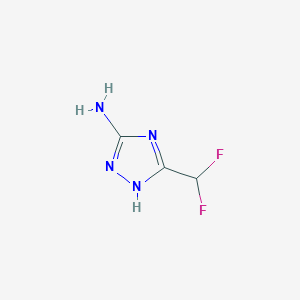

3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Difluoromethyl compounds are of significant interest in the field of medicinal chemistry1. They are used in a wide range of applications including medicines, agrochemicals, and refrigerants2. The difluoromethyl group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups3.

Synthesis Analysis

The synthesis of difluoromethyl compounds has seen rapid growth in recent years, thanks to the development of new reagents and catalysts2. The past decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode1.

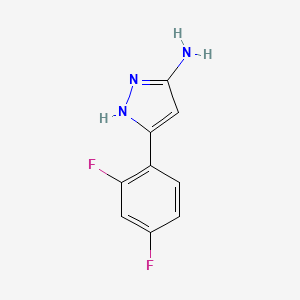

Molecular Structure Analysis

The molecular structure of difluoromethyl compounds is characterized by the presence of a difluoromethyl group (CF2H). This group can be incorporated through fluorination or fluoroalkylation, which introduces a trifluoromethyl (CF3), difluoromethyl (CF2H), or monofluoromethyl (CH2F) group2.

Chemical Reactions Analysis

Difluoromethyl compounds can undergo a variety of chemical reactions. For example, they can participate in fluorination and fluoroalkylation reactions, which involve the formation of carbon-fluorine bonds and fluorinated carbon-carbon bonds, respectively2.

Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can vary widely depending on their specific structure. However, they generally have a molecular weight in the range of 100-200 g/mol56.

科学研究应用

High Thermal Stability Materials

One application of derivatives of this compound is in the creation of high thermal stability and insensitive fused triazole-triazine energetic materials. Such materials, noted for their excellent thermal stability, moderate energetic performance, and insensitivity to mechanical stimulation, are promising candidates for heat-resistant energetic materials (Zhengfeng Yan et al., 2021).

Microwave-Assisted Synthesis

In the realm of synthetic chemistry, the compound serves as a building block in a microwave-assisted synthesis process for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This process is highlighted for its efficiency in producing structurally diverse compounds, which have potential applications in medicinal and agricultural chemistry (L. Tan, F. Lim, A. Dolzhenko, 2017).

Photophysical Properties

Another study explores a metal- and oxidant-free synthesis method for fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly method produces compounds that exhibit fluorescence and aggregation-induced emission properties, suggesting potential applications in optical materials and organic electronics (Wei Guo et al., 2021).

Industrial Applications

A review on the industrial applications of 3- and 4-amino-1,2,4-triazoles, closely related to the compound , details their use in agriculture, medicine, and high-energy materials. This includes the production of plant protection products, known drugs with hepatoprotective and antioxidant activity, and materials for explosives and propellants (V. Nazarov et al., 2022).

Energetic Properties

Research also delves into the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds, demonstrating the potential of such structures in creating high-energy materials suitable for gas generators (D. Srinivas, V. Ghule, K. Muralidharan, 2014).

安全和危害

Safety data sheets for difluoromethyl compounds recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised78.

未来方向

The field of difluoromethylation is expected to see further landmark achievements as organofluorine compounds are used increasingly in everyday applications2. There is a growing interest in developing more environmentally friendly processes for the synthesis of these compounds1.

Please note that this information is general and may not apply specifically to “3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine”. For more detailed and specific information, further research would be necessary.

属性

IUPAC Name |

5-(difluoromethyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2N4/c4-1(5)2-7-3(6)9-8-2/h1H,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQYPFRFKQHBER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。